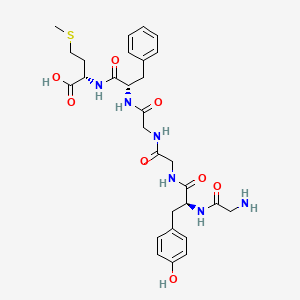
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine
Übersicht
Beschreibung
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine is a compound with the molecular formula C29H38N6O8S . It is a peptide composed of the amino acids glycine, tyrosine, phenylalanine, and methionine .
Molecular Structure Analysis
The molecular structure of Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine is complex, containing a total of 76 bonds; 41 non-H bonds, 17 multiple bonds, 16 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 4 secondary amides (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine has a molecular weight of 630.712 Da . It appears as a white powder . The compound has a density of 1.324±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
- Synthesis and Biological Characteristics : Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine has been synthesized and studied for its pharmacological properties. The research includes the synthesis and purification of this peptide, which has shown potent receptor-mediated opiate agonist activity, similar to constituents of enkephalin isolated from porcine brain (Bower, Guest, & Morgan, 1976).
Peptide Stability and Modification
- Stability in Biological Environments : The stability of this peptide and its analogs, especially in relation to resistance towards enzymic degradation, has been a focal point of research. Studies have investigated the effects of incorporating unnatural amino acids to enhance stability and biological activity (Fauchère & Schiller, 1981).
Conformational Analysis
- Structural Analysis : The low-energy conformations of this peptide and its implications in molecular interactions have been studied. Such research provides insights into the peptide's potential binding mechanisms and interactions with biological receptors (Isogai, Némethy, & Scheraga, 1977).
Biological and Chemical Interactions
- Nuclear Magnetic Resonance Studies : Advanced techniques like nuclear magnetic resonance have been utilized to study the conformational dynamics of this peptide, enhancing understanding of its biological interactions and properties (Bleich, Cutnell, Day, Freer, Glasel, & McKelvy, 1976).
Enzyme Interaction Studies
- Peptide and Enzyme Interactions : Investigations into how this peptide interacts with various enzymes, including its cleavage and modification, have been a subject of research. This is crucial for understanding its metabolism and potential therapeutic applications (Dekker, Taylor, & Fruton, 1949).
Genetic and Metabolic Studies
- Genetic and Metabolic Implications : Studies have also explored the genetic and metabolic roles of components of this peptide, such as glycine N-methyltransferase activity and its effects on metabolism (Augoustides-Savvopoulou et al., 2003).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N6O8S/c1-44-12-11-21(29(42)43)35-28(41)23(13-18-5-3-2-4-6-18)34-26(39)17-31-25(38)16-32-27(40)22(33-24(37)15-30)14-19-7-9-20(36)10-8-19/h2-10,21-23,36H,11-17,30H2,1H3,(H,31,38)(H,32,40)(H,33,37)(H,34,39)(H,35,41)(H,42,43)/t21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJSFJKKBHJAB-VABKMULXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00823392 | |
| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
CAS RN |
70013-23-9 | |
| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



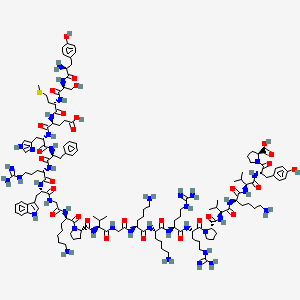

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)
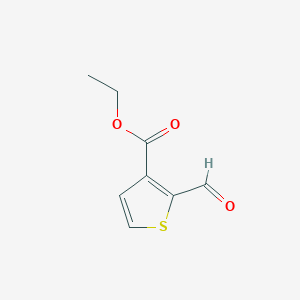
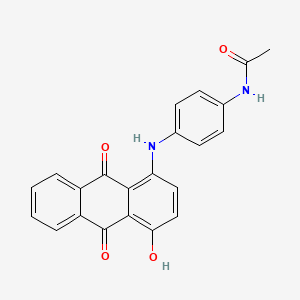
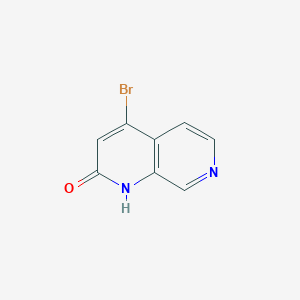
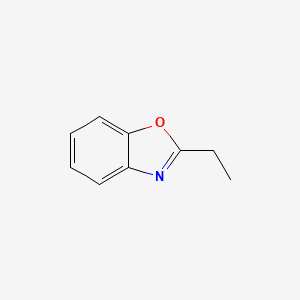
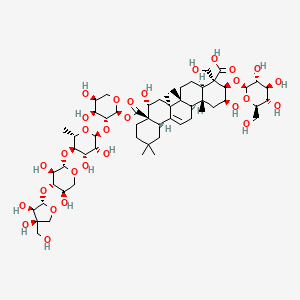
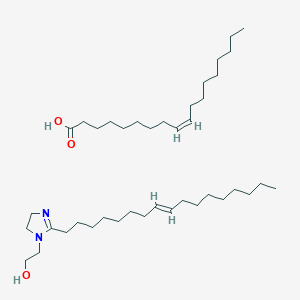

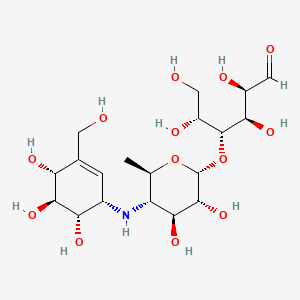
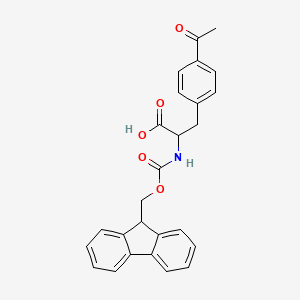
![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)